Guanosine 5'-diphosphate

Description

Fundamental Role of Guanosine (B1672433) 5'-Diphosphate in Cellular Homeostasis

Guanosine 5'-diphosphate is a cornerstone of cellular homeostasis, the process by which a cell maintains a stable internal environment. Its most prominent role is in the regulation of G-proteins, which are molecular switches involved in transmitting signals from outside a cell to its interior. wikipedia.org In its GDP-bound state, a G-protein is considered 'off' or inactive. wikipedia.orgwikipedia.org Upon receiving a signal, typically from a G-protein coupled receptor (GPCR), the GDP is exchanged for a GTP molecule, switching the G-protein to its 'on' or active state. wikipedia.orgpressbooks.pubmdpi.com This activation triggers a cascade of downstream signaling events that regulate a vast array of cellular processes, including gene expression, cell growth, and secretion. wikipedia.orgnih.gov The intrinsic ability of the G-protein to hydrolyze GTP back to GDP serves as a built-in timer, terminating the signal and returning the system to its inactive state, thus maintaining tight control over cellular responses. pressbooks.pub

Beyond its role in G-protein signaling, GDP is also involved in the dynamics of the cytoskeleton. Specifically, it is a key component in the assembly and disassembly of microtubules, which are essential for cell shape, division, and intracellular transport. nih.govnih.gov The incorporation of GDP-bound tubulin into growing microtubules can modulate their stability and dynamics. nih.govrupress.org

Biological Significance of Purine (B94841) Nucleoside Diphosphates

Purine nucleoside diphosphates, a class of molecules that includes GDP and Adenosine 5'-diphosphate (ADP), are fundamental to cellular life. ontosight.ai They are the precursors for the synthesis of their corresponding triphosphates (GTP and ATP), which are the primary energy currency of the cell. unizg.hr Nucleoside diphosphate (B83284) kinases catalyze the transfer of a phosphate (B84403) group from a triphosphate to a diphosphate, ensuring a balanced pool of these essential molecules. ontosight.aiunizg.hr

These molecules are critical for:

Energy Transfer: While ATP is the universal energy currency, GTP also provides energy for specific biosynthetic processes. unizg.hr

Nucleic Acid Synthesis: They serve as building blocks for the synthesis of DNA and RNA. ontosight.ai

Signal Transduction: As seen with GDP, they are integral components of cellular signaling pathways. ontosight.aiunizg.hr

Metabolic Regulation: They are involved in various metabolic pathways, including the synthesis of other essential molecules. ontosight.aiontosight.ai

The proper regulation of purine nucleoside diphosphate metabolism is crucial for cellular health. ontosight.ai

Historical Context of this compound Research in Biochemistry and Molecular Biology

The understanding of GDP's significance is intrinsically linked to the discovery and characterization of G-proteins. In the late 1960s and early 1970s, Martin Rodbell's research laid the conceptual groundwork by demonstrating that signal transduction involved a receptor, a transducer, and an amplifier. explorable.com He observed that GTP was necessary for hormonal activation of adenylyl cyclase. nih.gov

A major breakthrough came in the 1980s when Alfred G. Gilman and his colleagues identified and purified the "transducer" protein, which they named G-protein because of its interaction with guanine (B1146940) nucleotides. explorable.comnobelprize.org They established that G-proteins act as intermediaries between cell surface receptors and intracellular effectors. nobelprize.org Their work revealed the cyclical nature of G-protein activation, where the exchange of GDP for GTP turns the protein 'on', and the subsequent hydrolysis of GTP to GDP turns it 'off'. wikipedia.orgnobelprize.org This seminal discovery, for which Rodbell and Gilman were awarded the Nobel Prize in Physiology or Medicine in 1994, illuminated a fundamental mechanism of cellular communication. wikipedia.orgexplorable.comnobelprize.org

Subsequent research has further detailed the intricate roles of GDP in various cellular processes. For instance, studies on microtubule dynamics have shown that GDP-bound tubulin can be directly incorporated into microtubules, influencing their stability. nih.govnih.govacs.org The ongoing investigation into the diverse functions of GDP continues to provide deeper insights into the complex and elegant regulation of cellular life.

| Property | Description |

| Full Name | This compound |

| Abbreviation | GDP |

| Chemical Formula | C10H15N5O11P2 |

| Molar Mass | 443.200522 g/mol |

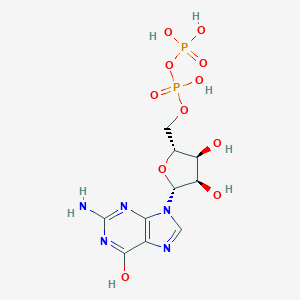

| Structure | Composed of a guanine base, a ribose sugar, and a pyrophosphate group. wikipedia.org |

| Primary Function | Acts as a molecular switch in its inactive state when bound to G-proteins. wikipedia.orgwikipedia.org |

Properties

IUPAC Name |

[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5O11P2/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(25-9)1-24-28(22,23)26-27(19,20)21/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H2,19,20,21)(H3,11,13,14,18)/t3-,5-,6-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGWNDRXFNXRZMB-UUOKFMHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N5O11P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90163254 | |

| Record name | Guanosine diphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90163254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Guanosine diphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001201 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

146-91-8, 157420-46-7 | |

| Record name | GDP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146-91-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guanosine diphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000146918 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanosine-5'-Diphosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04315 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Benzene, 1,3-diisocyanatomethyl-, homopolymer, polypropylene glycol mono-Bu ether- and 2-pyridineethanol-blocked | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Guanosine diphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90163254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Guanosine diphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001201 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Guanosine 5 Diphosphate Metabolism and Interconversion Pathways

Biosynthesis of Guanosine (B1672433) 5'-Diphosphate

The primary route for the formation of GDP is through the de novo purine (B94841) nucleotide biosynthesis pathway, a highly conserved and energy-intensive process that constructs purine nucleotides from simple precursors. pixorize.comnih.govmicrobenotes.com This pathway culminates in the synthesis of inosine 5'-monophosphate (IMP), which then serves as a branch-point for the synthesis of adenosine 5'-monophosphate (AMP) and guanosine 5'-monophosphate (GMP). youtube.comlibretexts.orgnih.gov

De Novo Purine Nucleotide Biosynthesis Pathways

The de novo synthesis of purine nucleotides is a fundamental metabolic pathway that occurs in the cytoplasm of the cell. nih.gov It involves a series of enzymatic reactions that utilize amino acids, one-carbon units, and carbon dioxide as building blocks to construct the purine ring structure. microbenotes.comlibretexts.org

The de novo purine synthesis pathway begins with the synthesis of 5-phospho-α-D-ribosyl-1-pyrophosphate (PRPP). pixorize.comnih.govwikipedia.org PRPP is a key intermediate in cellular metabolism, formed from ribose 5-phosphate and ATP by the enzyme ribose-phosphate diphosphokinase (also known as PRPP synthase). nih.govasm.orgnih.gov PRPP provides the ribose-phosphate backbone upon which the purine ring is assembled. libretexts.org It is a crucial substrate for numerous biosynthetic pathways, including the de novo and salvage pathways for purine and pyrimidine nucleotides, as well as the synthesis of certain amino acids and cofactors. nih.govnih.govresearchgate.net

Once synthesized, Inosine 5'-monophosphate (IMP) stands at a critical juncture in purine metabolism, serving as the precursor for both AMP and GMP. youtube.comnih.gov The conversion of IMP to GMP is a two-step process. droracle.aireactome.org

First, the enzyme IMP dehydrogenase (IMPDH) catalyzes the NAD+-dependent oxidation of IMP to xanthosine 5'-monophosphate (XMP). nih.govdroracle.ai This reaction is the rate-limiting step in the de novo synthesis of guanine (B1146940) nucleotides. droracle.airesearchgate.net Subsequently, GMP synthetase catalyzes the conversion of XMP to GMP, utilizing glutamine as a nitrogen donor and ATP as an energy source. droracle.ai

| Reactant | Enzyme | Product |

| Inosine 5'-Monophosphate (IMP) | IMP Dehydrogenase (IMPDH) | Xanthosine 5'-Monophosphate (XMP) |

| Xanthosine 5'-Monophosphate (XMP) | GMP Synthetase | Guanosine 5'-Monophosphate (GMP) |

Table 1: Conversion of IMP to GMP

The final step in the synthesis of GDP from the de novo pathway is the phosphorylation of GMP. This is a crucial step for producing the immediate precursor for GTP synthesis.

Guanylate kinase (GUK), also known as GMP kinase, is the primary enzyme responsible for the phosphorylation of GMP to GDP. nih.govuniprot.orgprospecbio.comwikipedia.org This enzyme catalyzes the transfer of a phosphate (B84403) group from ATP to GMP, yielding GDP and ADP. prospecbio.comwikipedia.orgusbio.net GUK is essential for recycling GMP and plays a vital role in maintaining the balance of guanine nucleotides within the cell. uniprot.orgprospecbio.com It is a highly conserved monomeric protein found in a wide range of organisms. prospecbio.comwikipedia.org

| Enzyme | Substrates | Products | Function |

| Guanylate Kinase (GUK) | GMP, ATP | GDP, ADP | Phosphorylation of GMP to GDP |

Table 2: Role of Guanylate Kinase

| Enzyme Family | General Reaction | Relevance to GDP |

| Nucleoside Diphosphate (B83284) Kinase (NME/NDPK) | NTP₁ + NDP₂ ⇌ NDP₁ + NTP₂ | Catalyzes the phosphorylation of GDP to GTP, thus influencing the overall equilibrium of guanine nucleotides. |

Table 3: Role of the NME/NDPK Family

Sequential Phosphorylation of Guanosine 5'-Monophosphate to Guanosine 5'-Diphosphate

Purine Nucleotide Salvage Pathways

The purine salvage pathway is a crucial energy-conserving mechanism that recycles purine bases and nucleosides generated from the breakdown of nucleic acids. This pathway is particularly important in tissues with high energy demands or limited de novo synthesis capabilities.

The salvage of guanine and guanosine is a key process for replenishing the guanine nucleotide pool. Free guanine can be directly converted to guanosine monophosphate (GMP), which can then be phosphorylated to GDP and subsequently to guanosine triphosphate (GTP). Similarly, guanosine can be recycled back into the nucleotide pool. This recycling is a more energy-efficient process compared to the de novo synthesis of purines.

Two key enzymes orchestrate the salvage of guanine and guanosine: Purine Nucleoside Phosphorylase (PNP) and Hypoxanthine-Guanine Phosphoribosyltransferase (HPRT).

Purine Nucleoside Phosphorylase (PNP): This enzyme catalyzes the reversible phosphorolysis of guanosine to guanine and ribose-1-phosphate. This reaction is a critical step in the catabolism of guanosine, but it can also proceed in the reverse direction to synthesize guanosine from guanine and ribose-1-phosphate, thus contributing to the salvage pathway.

Hypoxanthine-Guanine Phosphoribosyltransferase (HPRT): HPRT is a central enzyme in the purine salvage pathway. nih.gov It catalyzes the conversion of guanine directly to guanosine monophosphate (GMP) by transferring a phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP). nih.gov This reaction effectively salvages the purine base and reintroduces it into the nucleotide pool. The resulting GMP can then be phosphorylated to form GDP and GTP.

The coordinated action of PNP and HPRT ensures the efficient recycling of guanine and guanosine, thereby maintaining the cellular balance of purine nucleotides.

| Enzyme | Substrate(s) | Product(s) | Function in Salvage Pathway |

| Purine Nucleoside Phosphorylase (PNP) | Guanosine, Phosphate | Guanine, Ribose-1-phosphate | Reversible reaction allows for both degradation and synthesis of guanosine. |

| Hypoxanthine-Guanine Phosphoribosyltransferase (HPRT) | Guanine, 5-Phosphoribosyl-1-pyrophosphate (PRPP) | Guanosine Monophosphate (GMP), Pyrophosphate | Directly converts the purine base guanine into the nucleotide GMP. |

This compound Degradation and Catabolism

The degradation of guanine nucleotides is a tightly regulated process that prevents the accumulation of excess purines and provides precursors for other metabolic pathways. GDP is a key intermediate in this catabolic cascade.

Hydrolysis of Guanosine 5'-Triphosphate to this compound by GTPases

GTPases are a large family of enzymes that play a critical role in cellular signaling by acting as molecular switches. drugbank.com They bind to GTP and hydrolyze it to GDP and inorganic phosphate (Pi). drugbank.com This hydrolysis reaction is a fundamental mechanism for terminating GTP-dependent signals. The conversion of GTP to GDP by GTPases is a primary source of cellular GDP. drugbank.com The activity of GTPases is tightly regulated by other proteins, such as GTPase-activating proteins (GAPs) and guanine nucleotide exchange factors (GEFs), which control the switch between the active GTP-bound state and the inactive GDP-bound state.

Conversion of this compound to Guanosine by Exonucleotidase

GDP can be further catabolized to the nucleoside guanosine through the action of exonucleotidases. escholarship.orgsigmaaldrich.com These enzymes hydrolyze the phosphate bond, releasing the diphosphate group and yielding guanosine. This step is part of the pathway that ultimately leads to the degradation of the purine ring or its salvage back into the nucleotide pool.

This compound Regulation of Metabolic Enzyme Activity

Beyond its role as a metabolic intermediate, GDP also functions as a regulatory molecule, modulating the activity of various enzymes. This regulation can occur through allosteric mechanisms, where GDP binds to a site on the enzyme distinct from the active site, inducing a conformational change that alters the enzyme's catalytic activity.

For instance, GDP can act as an inhibitor of certain enzymes. In some G protein-mediated signaling pathways, the binding of GDP to the G protein maintains it in an inactive state. The exchange of GDP for GTP is required for the activation of the G protein and the downstream signaling cascade.

Conversely, GDP can also act as an activator. For example, GDP has been shown to be involved in the activation of follitropin-sensitive adenylate cyclase activity in Sertoli cell membranes. nih.gov The exchange of GDP for GTP is a key step in the activation of this enzyme.

Furthermore, research has shown that this compound can influence the activity of enzymes involved in phospholipid biosynthesis in Escherichia coli. nih.gov The inhibitory effect of a related molecule, guanosine 5-diphosphate-3-diphosphate (ppGpp), on sn-glycerol-3-phosphate acyltransferase was found to be dependent on the acyl substrate used. nih.gov

| Regulatory Role | Enzyme/Process Affected | Mechanism |

| Inhibition | G proteins | Allosteric binding maintains the G protein in an inactive conformation. |

| Activation | Follitropin-sensitive adenylate cyclase | GDP/GTP exchange is a critical step in the activation of the enzyme. |

| Modulation | sn-glycerol-3-phosphate acyltransferase (E. coli) | The related molecule ppGpp shows substrate-dependent inhibition. |

Molecular Mechanisms of Guanosine 5 Diphosphate in Signal Transduction

Guanosine (B1672433) 5'-diphosphate as a Molecular Switch in GTPase Cycling

GTPases are a large family of hydrolase enzymes that bind to and hydrolyze GTP to GDP. wikipedia.org This GTPase cycle is the fundamental mechanism by which these proteins function as molecular switches. nih.govyoutube.com The binding of either GDP or GTP dictates the conformational state of the GTPase, which in turn determines its ability to interact with downstream effector proteins and propagate cellular signals.

Guanosine 5'-diphosphate-Bound State: The Inactive Conformation

When a GTPase is bound to this compound, it is in its inactive, or "off," state. wikipedia.orgnih.govyoutube.com In this conformation, the GTPase is unable to bind to its downstream effectors, thus preventing the initiation of a signaling cascade. The structural basis for this inactivity lies in the conformation of two critical regions within the GTPase, known as switch I and switch II. youtube.compnas.orgnih.gov In the GDP-bound state, these switch regions adopt a conformation that is not conducive to effector binding. For instance, in the RhoA GTPase, both the GDP-bound and a GTP-analog-bound form can adopt a similar "open" and inactive conformation in the Switch I loop. nih.gov

Guanosine 5'-Triphosphate-Bound State: The Active Conformation

The exchange of GDP for GTP triggers a significant conformational change in the GTPase, transitioning it to its active, or "on," state. wikipedia.orgnih.gov This conformational shift is primarily localized to the switch I and switch II regions. youtube.compnas.orgnih.gov The presence of the terminal γ-phosphate in GTP allows these switch regions to adopt a conformation that exposes a binding site for downstream effector proteins. youtube.com This interaction with effectors allows the GTPase to relay the signal and elicit a specific cellular response. The structural changes between the GDP- and GTP-bound states are crucial for the proper functioning of the molecular switch. pnas.orgnih.gov

Dynamics of Nucleotide Exchange and Hydrolysis in GTPase Cycles

The transition between the inactive and active states is a tightly regulated process. The exchange of GDP for GTP is often a slow, spontaneous process. To facilitate a rapid response to cellular signals, this exchange is catalyzed by a class of proteins known as Guanine (B1146940) Nucleotide Exchange Factors (GEFs). wikipedia.orgnih.gov Conversely, the deactivation of the GTPase is achieved through the hydrolysis of the bound GTP to GDP and inorganic phosphate (B84403). While GTPases possess an intrinsic ability to hydrolyze GTP, this process is generally slow. pnas.org To ensure timely termination of the signal, GTPase-Activating Proteins (GAPs) bind to the active GTPase and accelerate the rate of GTP hydrolysis. nih.govpnas.org

| State | Bound Nucleotide | Conformation | Activity | Key Regulators |

| Inactive | This compound (GDP) | "Off" conformation, switch regions are not competent for effector binding. | No interaction with downstream effectors. | Guanine Nucleotide Dissociation Inhibitors (GDIs) can stabilize this state. |

| Active | Guanosine 5'-triphosphate (GTP) | "On" conformation, switch regions form a binding site for effectors. | Interacts with and activates downstream effector proteins. | Guanine Nucleotide Exchange Factors (GEFs) promote the transition to this state. |

| Deactivation | GTP hydrolysis to GDP | Transition from "on" to "off" conformation. | Signal termination. | GTPase-Activating Proteins (GAPs) accelerate this process. |

This compound in G-Protein Coupled Receptor (GPCR) Signaling

G-protein coupled receptors are the largest and most diverse group of membrane receptors in eukaryotes. They play a crucial role in sensing molecules outside the cell and activating internal signal transduction pathways. A key component of GPCR signaling is the heterotrimeric G protein, which is a type of GTPase. In their resting state, these G proteins are inactive and bound to GDP. wikipedia.org

Role of Guanine Nucleotide Exchange Factors (GEFs) in this compound Dissociation

Upon the binding of an extracellular ligand to a GPCR, the receptor undergoes a conformational change that allows it to act as a GEF for its associated heterotrimeric G protein. wikipedia.orgazolifesciences.com This interaction with the activated GPCR catalyzes the dissociation of GDP from the Gα subunit of the G protein. wikipedia.org Due to the significantly higher intracellular concentration of GTP compared to GDP, GTP rapidly binds to the now-empty nucleotide-binding pocket of the Gα subunit. wikipedia.orgazolifesciences.com This binding of GTP leads to the dissociation of the Gα subunit from the Gβγ dimer and the GPCR, allowing both components to interact with their respective downstream effectors and propagate the signal. wikipedia.orgazolifesciences.com

Role of GTPase-Activating Proteins (GAPs) in Guanosine 5'-Triphosphate Hydrolysis

The duration of the signal initiated by the activated G protein is controlled by the hydrolysis of GTP back to GDP on the Gα subunit. This hydrolysis is accelerated by a family of proteins known as Regulators of G-protein Signaling (RGS) proteins, which function as GAPs for heterotrimeric G proteins. azolifesciences.compnas.org By enhancing the GTPase activity of the Gα subunit, RGS proteins promote the reformation of the inactive Gα-GDP/Gβγ heterotrimer, thereby terminating the signal. azolifesciences.compnas.org This GAP-mediated hydrolysis is a critical step in ensuring the timely deactivation of GPCR signaling pathways.

| Protein | Function in GPCR Signaling | Mechanism |

| G-protein coupled receptor (GPCR) | Acts as a Guanine Nucleotide Exchange Factor (GEF). | Upon ligand binding, the GPCR catalyzes the release of GDP from the Gα subunit. |

| Guanine Nucleotide Exchange Factor (GEF) | Promotes the exchange of GDP for GTP. | Facilitates the dissociation of GDP, allowing GTP to bind and activate the G protein. |

| GTPase-Activating Protein (GAP) / Regulator of G-protein Signaling (RGS) | Accelerates GTP hydrolysis. | Enhances the intrinsic GTPase activity of the Gα subunit, leading to signal termination. |

Mechanisms of Heterotrimeric G Protein Activation and Deactivation

Heterotrimeric G proteins, composed of alpha (Gα), beta (Gβ), and gamma (Gγ) subunits, function as molecular switches in signal transduction pathways. The activation and deactivation cycle is tightly regulated by the binding and hydrolysis of guanine nucleotides. In its inactive state, the Gα subunit is bound to this compound (GDP) and associated with the Gβγ dimer. nih.govnih.govnih.gov The activation process is initiated by an upstream G protein-coupled receptor (GPCR). Upon agonist binding, the GPCR undergoes a conformational change, enabling it to act as a guanine nucleotide exchange factor (GEF) for the G protein. nih.govnih.gov This interaction catalyzes the release of GDP from the Gα subunit, which is the rate-limiting step in G protein activation. pnas.orgresearchgate.net Due to the significantly higher intracellular concentration of Guanosine 5'-triphosphate (GTP) compared to GDP, GTP readily binds to the nucleotide-free Gα subunit. nih.gov

The binding of GTP induces a significant conformational change in the Gα subunit, leading to its dissociation from both the GPCR and the Gβγ dimer. nih.govresearchgate.net The now active, GTP-bound Gα subunit and the free Gβγ dimer can then interact with and modulate the activity of various downstream effector proteins, propagating the signal. nih.gov The signal is terminated through the intrinsic GTPase activity of the Gα subunit, which hydrolyzes the bound GTP back to GDP. nih.govresearchgate.net This hydrolysis event is often accelerated by GTPase-activating proteins (GAPs), such as Regulators of G protein Signaling (RGS) proteins. nih.govpnas.orgpnas.org The resulting GDP-bound Gα subunit has a high affinity for the Gβγ dimer, leading to their reassociation and the reformation of the inactive heterotrimeric G protein complex, ready for another cycle of activation. pnas.orgresearchgate.net

Gα Subunit-Specific Signaling Pathways

The specificity of the signal transduced by heterotrimeric G proteins is largely determined by the identity of the Gα subunit. There are several families of Gα subunits, each coupling to distinct sets of receptors and regulating specific downstream effectors. The primary families are Gαs, Gαi/o, Gαq/11, and Gα12/13.

Gαs Family: The Gαs subunit is primarily known for its role in stimulating the enzyme adenylyl cyclase. wikipedia.orgumich.edu Upon activation, GTP-bound Gαs binds to and activates adenylyl cyclase, which then catalyzes the conversion of ATP to the second messenger cyclic AMP (cAMP). wikipedia.org cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates a multitude of downstream targets, leading to various cellular responses. wikipedia.org

Gαi/o Family: In contrast to Gαs, the Gαi subunit inhibits adenylyl cyclase, thereby decreasing the intracellular levels of cAMP. umich.edu This family is also involved in the regulation of ion channels and other signaling pathways.

Gαq/11 Family: The Gαq/11 family of subunits activates the enzyme phospholipase C-β (PLCβ). umich.edufrontiersin.org Activated PLCβ cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). frontiersin.org IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).

Gα12/13 Family: The Gα12/13 subunits are primarily involved in regulating the actin cytoskeleton through the activation of Rho guanine nucleotide exchange factors (RhoGEFs). frontiersin.org This activation leads to the stimulation of the small GTPase RhoA.

| Gα Subunit Family | Primary Effector | Key Second Messengers |

| Gαs | Adenylyl Cyclase | ↑ cAMP |

| Gαi/o | Adenylyl Cyclase | ↓ cAMP |

| Gαq/11 | Phospholipase C-β | ↑ IP3, ↑ DAG, ↑ Ca2+ |

| Gα12/13 | RhoGEFs | Activation of RhoA |

Conformational Rearrangements within G Protein Alpha-Subunits

The transition between the GDP-bound inactive state and the GTP-bound active state of the Gα subunit is governed by significant conformational changes, particularly within three flexible regions known as Switch I, Switch II, and Switch III. researchgate.net These regions are critical for the interactions of the Gα subunit with the Gβγ dimer, the GPCR, and downstream effectors.

In the GDP-bound state, the Switch regions adopt a conformation that promotes high-affinity binding to the Gβγ dimer. nih.gov This conformation is characterized by a more open and dynamic structure. nih.gov The binding of GDP is stabilized by interactions with specific residues within the nucleotide-binding pocket.

Upon the exchange of GDP for GTP, the γ-phosphate of GTP induces a substantial conformational rearrangement in the Switch regions. nih.gov This change is crucial for the dissociation of the Gα subunit from the Gβγ dimer and for exposing the binding sites for effector proteins. The GTP-bound conformation is more rigid and closed compared to the GDP-bound form. nih.gov Specifically, Switch II undergoes a significant rearrangement, which is a key event in the activation process. nih.gov

The hydrolysis of GTP to GDP reverses these conformational changes. As the γ-phosphate is cleaved, the Switch regions revert to their GDP-bound conformation, which restores high-affinity binding to the Gβγ dimer and terminates the interaction with effectors. pnas.org

This compound Involvement in Small GTPase Regulation

Small GTPases, such as those belonging to the Ras and Rho families, are monomeric G proteins that also function as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state. researchgate.netnih.gov This cycle is regulated by two main classes of proteins: guanine nucleotide exchange factors (GEFs) and GTPase-activating proteins (GAPs). researchgate.nettaylorfrancis.com

GEFs promote the activation of small GTPases by stimulating the dissociation of GDP. researchgate.netphysiology.org This allows the more abundant GTP to bind, leading to the active state. nih.gov GAPs, on the other hand, enhance the intrinsic GTPase activity of the small GTPases, promoting the hydrolysis of GTP to GDP and returning the protein to its inactive state. researchgate.nettaylorfrancis.com A third class of regulators, guanine nucleotide dissociation inhibitors (GDIs), can bind to the GDP-bound form of some small GTPases, preventing their activation and regulating their subcellular localization. physiology.orgnih.gov

Regulation of Ras Protein Family Activity

The Ras family of small GTPases plays a central role in cell proliferation, differentiation, and survival. The activity of Ras proteins is tightly controlled by the GDP/GTP cycle. In their resting state, Ras proteins are bound to GDP. researchgate.net The activation of Ras is initiated by various upstream signals that recruit and activate Ras-GEFs at the plasma membrane. These GEFs interact with GDP-bound Ras, inducing a conformational change that weakens the affinity for GDP, leading to its release. nih.gov GTP then binds, and the active Ras-GTP can interact with a variety of downstream effectors, such as Raf kinases, to initiate signaling cascades like the MAPK pathway. researchgate.net

| Regulatory Protein | Function | Effect on Ras Activity |

| Ras-GEF | Promotes GDP dissociation | Activation |

| Ras-GAP | Accelerates GTP hydrolysis | Inactivation |

Modulation of Rho GTPase Signaling

The Rho family of GTPases, including RhoA, Rac1, and Cdc42, are key regulators of the actin cytoskeleton, cell polarity, and cell migration. Similar to Ras proteins, the activity of Rho GTPases is governed by their nucleotide-bound state. nih.govresearchgate.net Rho-GEFs activate Rho GTPases by catalyzing the exchange of GDP for GTP. frontiersin.org This allows the active Rho-GTP to interact with its downstream effectors, such as ROCK kinases and formins, to control cytoskeletal dynamics. frontiersin.org

Rho-GAPs inactivate Rho GTPases by stimulating their intrinsic GTPase activity. researchgate.net In addition to GEFs and GAPs, Rho GTPases are also regulated by RhoGDIs. nih.govbiorxiv.org RhoGDIs bind to the GDP-bound form of Rho GTPases and sequester them in the cytosol, preventing their interaction with Rho-GEFs at the plasma membrane and thus inhibiting their activation. nih.govnih.gov The release of Rho GTPases from RhoGDIs is a critical step for their activation.

| Regulatory Protein | Function | Effect on Rho Activity |

| Rho-GEF | Promotes GDP dissociation | Activation |

| Rho-GAP | Accelerates GTP hydrolysis | Inactivation |

| RhoGDI | Sequesters GDP-bound Rho in the cytosol | Inhibition |

Allosteric Regulation by this compound

While primarily known for its role in the active site of G proteins, this compound (GDP) can also function as an allosteric regulator of certain enzymes. Allosteric regulation involves the binding of a molecule to a site on the enzyme that is distinct from the active site, inducing a conformational change that alters the enzyme's activity.

Guanosine 5 Diphosphate Regulation of Cellular Processes

Regulation of Gene Expression and Transcriptional Control

A derivative of GDP, guanosine (B1672433) 5'-diphosphate 3'-diphosphate, along with guanosine 5'-triphosphate 3'-diphosphate (collectively known as (p)ppGpp), is a primary mediator of a major bacterial stress response that profoundly alters gene expression and transcriptional programs.

The stringent response is a highly conserved survival mechanism in bacteria triggered by various environmental stressors, most notably amino acid starvation. wikipedia.orgresearchgate.net This response is mediated by the rapid accumulation of the alarmones guanosine tetraphosphate (B8577671) (ppGpp) and guanosine pentaphosphate (pppGpp). wikipedia.orgnih.gov When an uncharged tRNA binds to the A-site of a ribosome due to a shortage of its corresponding amino acid, the ribosome-associated enzyme RelA is activated to synthesize (p)ppGpp from GDP or GTP and ATP. wikipedia.orgpnas.org

The accumulation of (p)ppGpp acts as a global signal that reprograms the cell's metabolism and physiology. researchgate.net This reprogramming involves the downregulation of processes related to growth, such as the synthesis of ribosomal RNA (rRNA) and transfer RNA (tRNA), and the upregulation of genes involved in stress adaptation, including those for amino acid biosynthesis and uptake. wikipedia.orgnih.gov This metabolic shift allows the bacterium to conserve resources and survive under nutrient-limiting conditions. nih.govasm.org The stringent response, and therefore (p)ppGpp signaling, is integral to bacterial pathogenesis, biofilm formation, and antibiotic tolerance. researchgate.net

The primary target of (p)ppGpp in transcriptional regulation is the RNA polymerase (RNAP) enzyme. pnas.orgnih.gov By binding directly to RNAP, (p)ppGpp alters its promoter specificity and activity, leading to a large-scale redistribution of the enzyme across the genome. pnas.orgnih.gov In Escherichia coli, (p)ppGpp binds to two distinct sites on the RNAP holoenzyme. pnas.orgnih.gov This binding does not cause permanent alterations to the enzyme but modulates its function. bibliotekanauki.pl

The interaction of (p)ppGpp with RNAP has differential effects on transcription initiation depending on the promoter sequence. nih.govnih.gov

Negative Regulation: Transcription from promoters of stable RNA genes (rRNA and tRNA) is strongly inhibited. nih.govnih.gov (p)ppGpp is thought to destabilize the short-lived open complexes that RNAP forms at these promoters, thereby reducing transcription initiation. nih.gov

Positive Regulation: Conversely, transcription from promoters of genes involved in amino acid biosynthesis, such as the histidine operon, is activated. nih.govpnas.org This activation allows the cell to synthesize the amino acids it lacks.

Studies have shown that this dual regulation is not merely a passive consequence of RNAP redistribution from repressed to activated genes; the activation and repression mechanisms appear to be independent processes. nih.gov The binding of (p)ppGpp is proposed to restrain the dynamic movements of RNAP's core and shelf modules, slowing down nucleotide addition cycles and affecting promoter clearance. nih.gov

Table 1: Effects of (p)ppGpp on Bacterial Gene Transcription

| Target Gene/Operon Type | Effect of (p)ppGpp | Regulatory Outcome | References |

|---|---|---|---|

| Ribosomal RNA (rRNA) operons | Inhibition | Decreased ribosome synthesis, conservation of resources. | wikipedia.orgnih.gov |

| Transfer RNA (tRNA) operons | Inhibition | Reduced protein synthesis capacity. | nih.govresearchgate.net |

| Amino Acid Biosynthesis operons (e.g., histidine) | Activation | Increased production of scarce amino acids. | nih.govpnas.org |

| Stress Response genes | Activation | Enhanced survival under adverse conditions. | wikipedia.org |

Control of Protein Synthesis and Ribosomal Function

Beyond its role in transcription, (p)ppGpp also directly influences translation and ribosome function. nih.gov The stringent response involves a general reduction in protein synthesis to conserve energy and amino acids. (p)ppGpp contributes to this by inhibiting multiple stages of ribosome activity.

Research indicates that ppGpp can inhibit the initiation of protein synthesis. Specifically, it has been shown to interfere with the formation of the first peptide bond (fMet-Phe dipeptide formation) which is mediated by initiation factor 2 (IF2). wikipedia.org This is thought to occur by disrupting the proper interaction between the 30S and 50S ribosomal subunits. wikipedia.org In E. coli, ppGpp is a more potent inhibitor of this process than pppGpp. wikipedia.org Furthermore, (p)ppGpp is involved in inhibiting ribosome maturation and biogenesis, further linking the control of transcription and translation during the stringent response. researchgate.net

Modulation of Ion Channel Activity

In eukaryotes, Guanosine 5'-diphosphate is a key player in signal transduction pathways, particularly those involving G-proteins, which cycle between an inactive GDP-bound state and an active GTP-bound state. This cycling is fundamental to the regulation of various effectors, including ion channels.

Adenosine 5'-triphosphate (ATP)-sensitive potassium (K-ATP) channels couple cellular metabolism to membrane potential in various tissues, including pancreatic β-cells, neurons, and muscle cells. pnas.orgwikipedia.org These channels are typically inhibited by intracellular ATP and activated by MgADP. pnas.org Guanine (B1146940) nucleotides also modulate K-ATP channel activity. pnas.org

Studies have demonstrated that GDP can directly activate K-ATP channels. In fact, GDP has been shown to be a more potent stimulator of K-ATP channel activity than guanosine 5'-triphosphate (GTP). pnas.orgmedchemexpress.cn This stimulatory effect of guanine nucleotides requires the regulatory sulfonylurea receptor (SUR) subunit of the channel complex. pnas.org For instance, in the smooth muscle of the rabbit portal vein, GDP was found to reactivate inactivated K-ATP channels in a concentration-dependent manner, an effect that was more pronounced than that of GTP. medchemexpress.cn

Table 2: Relative Efficacy of Guanine Nucleotides on K-ATP Channel Activation

| Nucleotide (at 100 μM) | Relative Activation Potency | References |

|---|---|---|

| This compound (GDP) | High | pnas.orgmedchemexpress.cn |

| Guanosine 5'-triphosphate (GTP) | Low to Moderate | pnas.orgmedchemexpress.cn |

| Guanosine 5'-monophosphate (GMP) | Ineffective | medchemexpress.cn |

GDP is centrally involved in the signaling cascades that regulate the trafficking and cell surface expression of various ion channels. One such example is the voltage-gated potassium channel KCNA2 (also known as Kv1.2). The activity of small GTPases, which are regulated by the switch between GDP-bound and GTP-bound forms, can control the internalization of membrane proteins. Specifically, signaling pathways involving the small G-protein RhoA, which cycles between an inactive GDP-bound state and an active GTP-bound form, regulate KCNA2 potassium channel activity. drugbank.com Activation of certain G-protein coupled receptors, such as the cholinergic receptor CHRM1, triggers a RhoA-dependent pathway that promotes the endocytosis (internalization) of KCNA2 channels, thereby reducing their density at the cell surface and modulating neuronal excitability. drugbank.com

Intracellular Transport and Nuclear Import Processes (e.g., RanGTPase Cycle)

This compound (GDP) is a central player in the regulation of intracellular transport, most notably in the movement of macromolecules between the nucleus and the cytoplasm. This process is orchestrated by the RanGTPase cycle, which relies on the ability of the small GTPase Ran to switch between a GDP-bound "inactive" state and a GTP-bound "active" state. nih.govnih.gov The spatial separation of regulatory proteins maintains a steep concentration gradient of these two forms across the nuclear envelope, which is essential for the directionality of transport. uni-goettingen.defrontiersin.org

The dominant form of Ran in the cytoplasm is Ran-GDP, while Ran-GTP is predominantly found in the nucleus. nih.govresearchgate.net This asymmetric distribution is maintained by two key regulatory proteins:

Ran Guanine Nucleotide Exchange Factor (RanGEF) , also known as Regulator of Chromosome Condensation 1 (RCC1), is exclusively localized in the nucleus, where it associates with chromatin. uni-goettingen.defrontiersin.orgbiologists.com RCC1 promotes the exchange of GDP for GTP, thus converting Ran-GDP into its active Ran-GTP form. nih.govbiologists.com

Ran GTPase-Activating Protein (RanGAP) is located in the cytoplasm, where it can be found in a free state or bound to the cytoplasmic filaments of the nuclear pore complex (NPC). uni-goettingen.dejove.com RanGAP, along with Ran-binding proteins like RanBP1 and RanBP2, accelerates the hydrolysis of GTP to GDP, converting Ran-GTP to its inactive Ran-GDP form. uni-goettingen.dejove.com

In the nuclear import pathway, a cargo protein containing a nuclear localization signal (NLS) binds to a transport receptor, typically a heterodimer of importin-α and importin-β. nih.govyoutube.com This complex then moves through the NPC into the nucleus. wikipedia.org Once inside the nucleus, the high concentration of Ran-GTP leads to its binding to importin-β. uni-goettingen.denih.gov This interaction causes a conformational change that releases the cargo into the nucleoplasm. uni-goettingen.defrontiersin.org The importin-Ran-GTP complex is then transported back to the cytoplasm. nih.gov There, RanGAP triggers the hydrolysis of GTP to GDP, causing Ran-GDP to dissociate from the importin, which is then ready for another round of import. nih.govuni-goettingen.de

Conversely, in the nuclear export process, a cargo protein with a nuclear export signal (NES) forms a stable trimeric complex with an export receptor (like Crm1) and Ran-GTP inside the nucleus. nih.govuni-goettingen.de This complex is then transported through the NPC into the cytoplasm. nih.gov On the cytoplasmic side, the activity of RanGAP leads to the hydrolysis of Ran-GTP to Ran-GDP. jove.com This conversion reduces the affinity of the exportin for the cargo, leading to the disassembly of the complex and the release of the cargo into the cytoplasm. nih.govfrontiersin.org

Following these transport events, the resulting cytoplasmic Ran-GDP must be returned to the nucleus to be recharged. This is accomplished by the nuclear transport factor 2 (NTF2), which specifically binds to Ran-GDP and facilitates its transport back into the nucleus through the NPC. nih.govuni-goettingen.de Once inside, the nuclear RanGEF (RCC1) catalyzes the exchange of GDP for GTP, regenerating Ran-GTP and completing the cycle. nih.govuni-goettingen.de

Table 1: Key Components of the RanGTPase Cycle and Their Functions

| Component | Predominant Location | Key Function |

| Ran-GDP | Cytoplasm | The "inactive" state of Ran; binds to NTF2 for nuclear import. nih.govuni-goettingen.denih.gov |

| Ran-GTP | Nucleus | The "active" state of Ran; binds to importins to release import cargo and to exportins to bind export cargo. nih.govuni-goettingen.defrontiersin.org |

| RanGEF (RCC1) | Nucleus (Chromatin-bound) | Catalyzes the exchange of GDP for GTP on Ran, activating it. nih.govuni-goettingen.debiologists.com |

| RanGAP | Cytoplasm | Promotes the hydrolysis of GTP to GDP on Ran, inactivating it. nih.govuni-goettingen.dejove.com |

| Importins | Cytoplasm & Nucleus | Receptors that bind NLS-containing cargo in the cytoplasm and release it in the nucleus upon binding Ran-GTP. frontiersin.orgnih.govyoutube.com |

| Exportins | Cytoplasm & Nucleus | Receptors that bind NES-containing cargo and Ran-GTP in the nucleus and release them in the cytoplasm. uni-goettingen.defrontiersin.orgjove.com |

| NTF2 | Cytoplasm & Nucleus | Mediates the transport of Ran-GDP from the cytoplasm back into the nucleus. nih.govuni-goettingen.de |

Interplay with Other Nucleotide Pools and Cellular Energy Status

The primary route for the synthesis of GTP from GDP is through the action of nucleoside-diphosphate kinase (NDPK). This enzyme catalyzes the transfer of a terminal phosphate (B84403) group from a nucleoside triphosphate, most commonly Adenosine 5'-triphosphate (ATP), to a nucleoside diphosphate (B83284). nih.govwikipedia.org The reaction is as follows:

GDP + ATP ↔ GTP + ADP nih.govwikipedia.org

This reversible reaction directly couples the guanine and adenine (B156593) nucleotide pools. A high ATP-to-ADP ratio, indicative of a high cellular energy state, will drive the phosphorylation of GDP to GTP. nih.gov Conversely, when energy is low and ATP levels fall, the reaction can proceed in the reverse direction, or the forward reaction will slow, leading to a relative increase in GDP.

GDP is also a product of GTP hydrolysis, a reaction that releases energy to drive numerous cellular processes, including signal transduction by G-proteins and protein synthesis. wikipedia.orgdrugbank.com Therefore, the ratio of GTP to GDP reflects the balance between energy-consuming activities and energy-generating pathways.

The citric acid cycle is a key metabolic pathway that directly generates a high-energy guanine nucleotide. In the cycle, the enzyme succinyl-CoA synthetase catalyzes the conversion of succinyl-CoA to succinate. wikipedia.org This reaction is coupled to the substrate-level phosphorylation of GDP to GTP (in animals) or ADP to ATP (in plants and bacteria). wikipedia.org The GTP formed can then be used by NDPK to generate ATP, further integrating the guanine nucleotide pool with cellular energy metabolism. wikipedia.org

Furthermore, the ribonucleotide reductase (RNR) enzyme, which is responsible for producing deoxyribonucleotides for DNA synthesis, uses GDP as a substrate. The reduction of guanosine diphosphate (GDP) to deoxyguanosine diphosphate (dGDP) is allosterically regulated by other nucleotides, highlighting the complex interplay between different nucleotide pools to maintain balance for various cellular needs. biologists.com

Changes in nutritional availability can significantly impact the intracellular concentrations of guanine nucleotides. For instance, under conditions of amino acid starvation in bacteria, a stringent response is triggered, leading to a rapid decrease in the GTP pool and an accumulation of guanosine tetraphosphate (ppGpp) and guanosine pentaphosphate (pppGpp). asm.org This shift is a direct reflection of the altered metabolic and energy status of the cell, leading to the downregulation of processes like ribosome synthesis to conserve energy. asm.org

Table 2: GDP in Key Bioenergetic and Metabolic Reactions

| Process | Enzyme | Reaction Involving GDP | Significance |

| Nucleotide Phosphorylation | Nucleoside-Diphosphate Kinase (NDPK) | GDP + ATP ↔ GTP + ADP | Links the energy status (ATP/ADP ratio) directly to the guanine nucleotide pool (GTP/GDP ratio). nih.govwikipedia.org |

| Citric Acid Cycle | Succinyl-CoA Synthetase | Succinyl-CoA + GDP + Pi → Succinate + GTP + CoA-SH | Direct generation of high-energy GTP from GDP through substrate-level phosphorylation in the mitochondrial matrix. wikipedia.org |

| Signal Transduction | GTPases (e.g., G-proteins) | GTP → GDP + Pi | Hydrolysis of GTP to GDP terminates signaling events and represents energy consumption. wikipedia.org |

| Deoxyribonucleotide Synthesis | Ribonucleotide Reductase (RNR) | GDP → dGDP | Commits guanine nucleotides to the pathway for DNA replication. biologists.com |

Structural Biology and Molecular Interactions of Guanosine 5 Diphosphate

Guanosine (B1672433) 5'-Diphosphate Binding to GTPases and Other Proteins

The binding of GDP to GTPases is a key event that typically renders the protein in an inactive state. nih.gov This "off" state is characterized by a specific set of molecular interactions within a highly conserved nucleotide-binding pocket known as the G domain. wikipedia.org The transition to an active "on" state requires the exchange of GDP for Guanosine 5'-triphosphate (GTP), a process often facilitated by Guanine (B1146940) Nucleotide Exchange Factors (GEFs). dntb.gov.ua

The G domain of GTPases contains several conserved sequence motifs, commonly referred to as G-boxes, which are crucial for the specific recognition and binding of the guanine nucleotide. nih.govnih.gov There are typically five such motifs, designated G1 through G5, that form the nucleotide-binding pocket and interact with the phosphate (B84403), ribose, and guanine base of GDP. researchgate.netyoutube.com

G1 Motif / P-loop (GxxxxGK[S/T]): This motif is one of the most frequently occurring sequences in nucleotide-binding proteins. nih.govyoutube.com It forms a flexible loop (P-loop) that interacts primarily with the α- and β-phosphates of the bound GDP and coordinates a critical Mg²⁺ ion. nih.govresearchgate.net

G2 Motif (in Switch I): Located in the Switch I region, this motif includes a highly conserved threonine residue (e.g., Thr35 in Ras) that coordinates the Mg²⁺ ion and interacts with the terminal phosphate of the nucleotide. Its conformation is sensitive to whether GDP or GTP is bound. researchgate.net

G3 Motif / Switch II (DxxG): This motif is part of the Switch II region and contains a conserved aspartate and glycine (B1666218). The aspartate is involved in coordinating the Mg²⁺ ion via a water molecule, while the glycine is crucial for the conformational change that occurs upon GTP hydrolysis. researchgate.netyoutube.com

G4 Motif (NKxD): This motif provides specificity for the guanine base over other purines like adenine (B156593). The lysine (B10760008) and aspartate residues form hydrogen bonds with the guanine ring, ensuring that only guanosine nucleotides are bound with high affinity. wikipedia.orgresearchgate.net

G5 Motif (SAK/L): The G5 motif also contributes to the specificity of guanine base recognition. youtube.com The alanine (B10760859) residue in this sequence makes contact with the guanine ring, further stabilizing the nucleotide in the binding pocket. researchgate.net

| Motif | Consensus Sequence | Primary Function in GDP Binding |

|---|---|---|

| G1 (P-loop) | GxxxxGK[S/T] | Interacts with α- and β-phosphates; coordinates Mg²⁺ ion. nih.govresearchgate.net |

| G2 (Switch I) | Conserved Threonine | Coordinates Mg²⁺ ion; interacts with the terminal phosphate. researchgate.net |

| G3 (Switch II) | DxxG | Coordinates Mg²⁺ ion via water; involved in conformational change. researchgate.net |

| G4 | NKxD | Confers specificity for the guanine base. researchgate.net |

| G5 | SAK/L | Contributes to specific recognition of the guanine ring. youtube.com |

GTPases function as molecular switches by cycling between an active, GTP-bound state and an inactive, GDP-bound state. nih.gov The presence of the terminal (γ) phosphate in GTP induces a distinct protein conformation compared to when GDP is bound. The most significant conformational changes occur in two highly flexible segments of the G domain known as Switch I (residues ~30-40) and Switch II (residues ~60-76). pnas.org

When GDP is bound, the Switch I and Switch II regions adopt a relaxed, "open" conformation. nih.gov In this state, the protein has a low affinity for its downstream effector proteins, effectively turning off the signaling pathway. The release of the γ-phosphate upon GTP hydrolysis leads to the loss of key interactions that stabilize the active conformation, causing the Switch regions to transition to this inactive, GDP-bound state. pnas.org This conformational change is the structural basis of the molecular switch mechanism. wikipedia.org

The precise three-dimensional arrangements of atoms in GDP-protein complexes have been elucidated through high-resolution structural biology techniques, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov These studies provide atomic-level details of the interactions between GDP and the amino acid residues of the G-boxes.

For instance, the crystal structure of the human H-Ras protein in complex with GDP reveals the intricate network of hydrogen bonds and van der Waals interactions that stabilize the inactive state. pnas.org The guanine base is secured in a pocket by specific hydrogen bonds from residues in the G4 and G5 motifs. researchgate.net The ribose sugar interacts with the protein backbone, and the diphosphate (B83284) moiety is anchored by the P-loop (G1 motif) and the essential Mg²⁺ ion, which is itself coordinated by conserved serine or threonine residues. nih.govresearchgate.net These structural analyses are fundamental to understanding the mechanics of nucleotide binding and exchange.

Ribose and Guanosine Moiety Conformation in Protein-Bound Guanosine 5'-Diphosphate

Beyond the interactions with the protein, the conformation of the GDP molecule itself is a critical aspect of the binding event. The flexibility of the ribose sugar and the rotation around the N-glycosidic bond allow the nucleotide to adopt a specific geometry that is complementary to the binding pocket.

The orientation of the guanine base relative to the ribose sugar is defined by the torsion angle around the N-glycosidic bond (O4'–C1'–N9–C4 for purines), denoted by the symbol chi (χ). nakb.orgqmul.ac.uk This rotation gives rise to two major conformations: syn, where the base is positioned over the ribose ring, and anti, where it is positioned away from the ring. qmul.ac.uk

Structural studies of GDP-protein complexes have shown that the guanosine moiety predominantly adopts the anti conformation. nih.gov For example, ¹H NMR analysis of GDP bound to a human c-Ha-ras protein determined the N-glycosidic bond dihedral angle (χ) to be approximately -124°. nih.gov This anti orientation is crucial for establishing the specific hydrogen bonds between the guanine base and the G4/G5 motifs of the protein that are required for high-affinity binding. researchgate.net

The five-membered ribose ring is not planar and can adopt various puckered conformations. proteopedia.org These puckers are described by which atom is out of the plane defined by the other four. The two most common conformations in biological systems are C2'-endo and C3'-endo. wikipedia.org In the C2'-endo conformation (often called the South conformation), the C2' atom is displaced from the plane on the same side as the C5' atom and the guanine base. wikipedia.orgnih.gov In the C3'-endo conformation (North conformation), the C3' atom is displaced on that side. wikipedia.orgnih.gov

Intermolecular Interactions at the this compound Binding Pocket

The binding of this compound (GDP) to its protein partners is a critical regulatory event in a multitude of cellular processes. This interaction is characterized by a network of specific intermolecular forces within a highly conserved binding pocket. The precise coordination of GDP is essential for the function of GTP-binding proteins (G-proteins), which act as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state. drugbank.com

Amino Acid Residues Involved in Ligand Coordination

The binding pocket for GDP is a well-defined region within the G-domain of G-proteins. The coordination of the guanine base, the ribose sugar, and the diphosphate moiety of GDP involves a series of interactions with specific amino acid residues. These interactions are crucial for maintaining the protein in its inactive conformation.

Key interactions within the GDP binding pocket include:

Guanine Base: The guanine ring is typically stabilized through hydrogen bonds and hydrophobic interactions. A highly conserved NKXD motif (where X is any amino acid) is crucial for guanine base specificity. The aspartic acid in this motif often forms a bifurcated hydrogen bond with the guanine base. nih.gov In the human ADP-ribosylation factor 3 (ARF3), a hydrophobic pocket formed by the residues F51, W66, and Y81 is critical for the binding of the guanine base. nih.gov

Diphosphate Group: The phosphate groups of GDP are coordinated by a conserved sequence motif known as the P-loop (or Walker A motif), which has the consensus sequence GXXXXGKS/T. nih.gov The lysine residue within the P-loop plays a vital role in coordinating the β-phosphate of GDP. Additionally, residues within the "switch I" and "switch II" regions of the G-protein are involved in coordinating the diphosphate and the associated magnesium ion. nih.govpnas.org For instance, in many Ras-like proteins, a threonine residue in switch I and a glycine residue in switch II are involved in these interactions. youtube.com

| GDP Moiety | Interacting Protein Region/Motif | Key Amino Acid Residues | Type of Interaction |

|---|---|---|---|

| Guanine Base | NKXD Motif | Aspartic Acid (D) | Hydrogen Bonding |

| Guanine Base | Hydrophobic Pocket (e.g., in ARF3) | Phenylalanine (F), Tryptophan (W), Tyrosine (Y) | Hydrophobic Interactions |

| Diphosphate Group | P-loop (Walker A Motif) | Lysine (K), Serine (S)/Threonine (T) | Electrostatic Interactions, Hydrogen Bonding |

| Diphosphate Group | Switch I Region | Threonine (T) | Coordination |

| Diphosphate Group | Switch II Region | Glycine (G) | Coordination |

Role of Magnesium Ions in Nucleotide Binding and Hydrolysis

A magnesium ion (Mg²⁺) is an essential cofactor in the binding of guanine nucleotides and the hydrolysis of Guanosine 5'-triphosphate (GTP) to GDP. nih.gov In the GDP-bound state, the Mg²⁺ ion is typically coordinated by the β-phosphate of GDP, a conserved serine or threonine residue in the P-loop, and several water molecules. nih.govnih.gov This coordination helps to stabilize the nucleotide in the binding pocket.

During GTP hydrolysis, the Mg²⁺ ion plays a crucial catalytic role. It helps to properly orient the γ-phosphate of GTP for nucleophilic attack by a water molecule. nih.gov Quantum mechanics/molecular mechanics simulations have shown that electrons are shifted to the magnesium ion before hydrolysis, facilitating the cleavage of the terminal phosphate group. nih.gov Following hydrolysis and the release of inorganic phosphate (Pi), the Mg²⁺ ion remains coordinated to the newly formed GDP, maintaining the inactive state of the G-protein. nih.gov In some G-proteins, a second magnesium ion has been identified that further assists in GTP hydrolysis by helping to neutralize the developing negative charge in the transition state. oup.com

| Process | Role of Magnesium Ion (Mg²⁺) | Key Interactions |

|---|---|---|

| GDP Binding | Stabilizes the nucleotide in the binding pocket. | Coordinates with the β-phosphate of GDP, a serine/threonine in the P-loop, and water molecules. |

| GTP Hydrolysis | Orients the γ-phosphate for nucleophilic attack and facilitates charge neutralization. | Coordinates with the β- and γ-phosphates of GTP and a catalytic water molecule. |

Analogues of this compound in Mechanistic Studies (e.g., Guanosine 5'-O-thiodiphosphate)

To investigate the mechanisms of G-protein signaling, researchers often utilize non-hydrolyzable or slowly hydrolyzable analogues of guanine nucleotides. These analogues can lock the G-protein in a specific conformational state, allowing for detailed structural and functional studies.

Guanosine 5'-O-(2-thiodiphosphate) (GDPβS) is a commonly used analogue of GDP. In GDPβS, one of the non-bridging oxygen atoms on the β-phosphate is replaced by a sulfur atom. This modification makes the nucleotide resistant to phosphorylation to GTP. GDPβS is often used to study the inactive state of G-proteins and to block G-protein-mediated processes. nih.gov Interestingly, in some systems, GDPβS has been shown to act as a partial agonist, capable of causing a low level of G-protein activation. nih.gov

Other important analogues include:

Guanosine 5'-[β,γ-imido]triphosphate (GppNHp) and Guanosine 5'-O-(3-thiotriphosphate) (GTPγS) : These are non-hydrolyzable analogues of GTP that are used to constitutively activate G-proteins. They bind to the GTP-binding pocket and mimic the active state, facilitating the study of downstream signaling events. nih.gov

The use of these analogues has been instrumental in elucidating the structural transitions that occur upon nucleotide exchange and hydrolysis, and in identifying the key residues and domains involved in G-protein activation and inactivation.

| Analogue | Target Nucleotide | Key Structural Feature | Effect on G-Protein | Application in Mechanistic Studies |

|---|---|---|---|---|

| Guanosine 5'-O-(2-thiodiphosphate) (GDPβS) | GDP | Sulfur atom replaces a non-bridging oxygen on the β-phosphate. | Locks the G-protein in an inactive or partially active state. | Studying the inactive conformation and blocking G-protein-mediated processes. |

| Guanosine 5'-[β,γ-imido]triphosphate (GppNHp) | GTP | An imido group replaces the oxygen between the β- and γ-phosphates. | Constitutively activates the G-protein. | Investigating the active conformation and downstream signaling pathways. |

| Guanosine 5'-O-(3-thiotriphosphate) (GTPγS) | GTP | Sulfur atom replaces a non-bridging oxygen on the γ-phosphate. | Constitutively activates the G-protein. | Studying G-protein activation and effector interactions. |

Advanced Research Methodologies for Studying Guanosine 5 Diphosphate

Structural Determination Techniques

X-ray Crystallography of Guanosine (B1672433) 5'-diphosphate-Bound Proteins

X-ray crystallography is a cornerstone technique for determining the three-dimensional structure of molecules at atomic resolution. In the context of GDP, this method has been invaluable for visualizing its binding mode within the active sites of a vast array of proteins. The process involves crystallizing a protein in complex with GDP and then bombarding the crystal with X-rays. The resulting diffraction pattern is used to calculate the electron density map, from which the atomic coordinates of the protein and the bound GDP can be determined.

This technique has provided critical insights into the molecular basis of GDP recognition. For instance, the crystal structure of elongation factor Tu (EF-Tu) from Escherichia coli in complex with GDP revealed the precise interactions between the nucleotide and the protein. nih.gov The protein elements involved in binding are located in four loops that connect β-strands with α-helices. embopress.org These structural motifs are highly conserved across various prokaryotic and eukaryotic elongation factors. nih.govembopress.org

Similarly, the crystal structure of the Rho-related GTP-binding protein RhoB in its GDP-bound state has been determined to a resolution of 1.9 Å. pdbj.org Such high-resolution structures allow for a detailed analysis of the hydrogen bonds, van der Waals interactions, and the coordination of magnesium ions that collectively stabilize the GDP-protein complex.

Table 1: Selected X-ray Crystallography Studies of GDP-Bound Proteins

| Protein | Organism | PDB ID | Resolution (Å) | Key Findings |

| Elongation Factor Tu | Escherichia coli | 1ETU | 2.90 | GDP binds in a pocket formed by four loops connecting β-strands and α-helices. nih.govrcsb.org |

| Gαi1 | Homo sapiens | - | 3.0 | Crystals of the GDP-bound form belong to the space group I4. umt.edu |

| RhoB | Homo sapiens | 2fv8 | 1.9 | Provides a high-resolution view of the GDP binding site in a Rho family GTPase. pdbj.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of molecules in solution, providing a complementary approach to the static picture offered by X-ray crystallography. For GDP, NMR has been particularly useful in determining its conformation when bound to proteins.

One key NMR technique is the Nuclear Overhauser Effect (NOE), which can be used to measure the distances between protons that are close in space. A study of GDP bound to a mutant of the human c-Ha-ras protein utilized one-dimensional and two-dimensional NOE spectroscopy to elucidate the conformation of the bound nucleotide. nih.gov By analyzing the time-dependent NOE profiles, it was determined that the guanosine moiety adopts an anti conformation about the N-glycosidic bond, with a dihedral angle (χ) of -124 ± 2 degrees. nih.gov Furthermore, the ribose ring was found to be in the C2'-endo form. nih.gov

In addition to conformational analysis, 13C NMR spectroscopy has been employed to confirm the chemical structure of guanosine derivatives, including the positions of phosphate (B84403) groups. pnas.orgpnas.orgnih.gov This technique provides detailed information about the chemical environment of each carbon atom in the molecule.

Table 2: Conformational Parameters of Protein-Bound GDP Determined by NMR

| Parameter | Value | Method | Protein Context |

| Glycosidic Bond Conformation | anti | NOE Spectroscopy | Human c-Ha-ras mutant nih.gov |

| Glycosidic Dihedral Angle (χ) | -124 ± 2° | NOE Spectroscopy | Human c-Ha-ras mutant nih.gov |

| Ribose Pucker | C2'-endo | NOE Spectroscopy | Human c-Ha-ras mutant nih.gov |

Cryo-Electron Microscopy (Cryo-EM) and Cryo-Electron Tomography (Cryo-ET)

Cryo-Electron Microscopy (Cryo-EM) has emerged as a revolutionary technique in structural biology, allowing for the determination of high-resolution structures of large macromolecular complexes in a near-native, hydrated state. nih.gov This method is particularly advantageous for studying large, dynamic, or membrane-associated protein complexes that are difficult to crystallize. In cryo-EM, samples are rapidly frozen in vitreous ice, preserving their native structure. nih.gov

Cryo-Electron Tomography (Cryo-ET) extends the principles of cryo-EM to visualize the three-dimensional structure of macromolecules within their native cellular environment. nih.govfrontiersin.org This technique involves collecting a series of 2D images of a tilted, frozen sample, which are then computationally reconstructed into a 3D tomogram. nih.gov Cryo-ET has the potential to reveal the spatial organization and interactions of GDP-binding proteins within the complex landscape of the cell. youtube.com

Computational Modeling and Simulation Approaches

Molecular Dynamics (MD) Simulations of Guanosine 5'-diphosphate Complexes

Molecular Dynamics (MD) simulations provide a "computational microscope" to study the dynamic behavior of biological macromolecules at an atomic level. nih.govuiuc.edu By solving Newton's equations of motion for a system of atoms, MD simulations can track the positions and velocities of atoms over time, revealing conformational changes, protein-ligand interactions, and the influence of the surrounding solvent.

In the study of GDP, MD simulations are frequently used to investigate the conformational dynamics of GDP-bound proteins. These simulations can reveal how the protein fluctuates around its equilibrium structure and how these motions are coupled to the bound nucleotide. For instance, large-scale MD simulations have been performed on enzyme-substrate complexes of GTP-binding proteins to analyze their conformations leading up to the hydrolysis of GTP to GDP. researchgate.net These simulations can provide insights into the structural changes that occur as the protein transitions from the active GTP-bound state to the inactive GDP-bound state.

MD simulations are also crucial for understanding the stability of the GDP-protein complex, allowing for the calculation of binding free energies and the identification of key residues involved in the interaction.

Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations for Reaction Mechanisms

Many biological processes, such as enzyme catalysis, involve the formation and breaking of chemical bonds. While MD simulations are excellent for studying conformational dynamics, they are based on classical mechanics and cannot describe chemical reactions. To overcome this limitation, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed. nih.govnih.gov

In a QM/MM simulation, the region of the system where the chemical reaction occurs (e.g., the phosphate groups of a nucleotide and the catalytic residues of an enzyme) is treated with quantum mechanics, which provides an accurate description of the electronic structure and bonding. The rest of the system, including the bulk of the protein and the surrounding solvent, is treated with the computationally less expensive molecular mechanics force field. nih.gov

QM/MM calculations have been instrumental in elucidating the reaction mechanisms of GTP hydrolysis to GDP catalyzed by GTPases. mdpi.com These studies can map out the entire reaction pathway, identify transition states, and calculate the activation energies for each step. For example, QM/MM simulations have been used to investigate the hydrolysis of GTP by the Ras-GAP protein complex, providing a detailed description of the catalytic cycle. researchgate.net Similarly, the Gibbs energy profiles for GTP hydrolysis by the Arl3-RP2 protein complex have been computed using QM/MM MD simulations, confirming the participation of specific catalytic residues in the reaction. mdpi.com

Table 3: Computational Methods for Studying GDP and Related Processes

| Method | Application | Key Insights |

| Molecular Dynamics (MD) | Conformational dynamics of GDP-bound proteins | Characterization of protein fluctuations; analysis of protein-ligand stability. researchgate.net |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Reaction mechanism of GTP hydrolysis to GDP | Elucidation of reaction pathways; calculation of activation energies; identification of transition states. researchgate.netmdpi.com |

In Silico Ligand-Protein Docking and Binding Energy Predictions

In the study of this compound (GDP), computational, or in silico, methods are indispensable for predicting and analyzing the interactions between GDP and its target proteins. These techniques provide detailed insights into the binding mechanisms at a molecular level, which are often difficult to capture through experimental methods alone. Molecular docking and binding energy predictions are two of the most powerful computational tools in this regard.

Molecular docking simulations predict the preferred orientation of a ligand (in this case, GDP) when it binds to a protein to form a stable complex. nih.gov This method involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and then scoring these poses based on a function that approximates the binding affinity. For instance, a study investigating the interaction of GDP with the cell division control protein 42 homolog (Cdc42) utilized molecular docking to identify the most probable binding mode. nepjol.info In such studies, the protein structure is often obtained from databases like the Protein Data Bank (PDB), and computational software is used to prepare the protein by adding hydrogen atoms and removing water molecules, which might interfere with the docking process.

Following the prediction of the binding pose, the calculation of binding free energy offers a quantitative measure of the affinity between the ligand and the protein. researchgate.net A more negative binding energy value typically indicates a more stable and favorable interaction. Various computational methods are employed to estimate these energies, ranging from relatively simple scoring functions used in initial docking screens to more rigorous and computationally intensive methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Linear Interaction Energy (LIE). mdpi.com These advanced methods often incorporate molecular dynamics (MD) simulations to account for the dynamic nature of both the protein and the ligand, providing a more accurate representation of the binding event. nih.gov

A practical application of these methodologies was demonstrated in a virtual screening of thousands of natural compounds to identify agents that could bind to hepcidin (B1576463), a key regulator of iron homeostasis. nih.gov In this study, molecular docking identified GDP as a promising candidate. nih.gov Subsequent molecular dynamics simulations were used to refine the understanding of the hepcidin-GDP complex, revealing the specific residues involved in stabilizing the interaction. nih.gov

Furthermore, computational approaches can be used to study the impact of mutations on GDP binding. For example, Gaussian accelerated molecular dynamics (GaMD) simulations have been employed to investigate how mutations in RAS proteins, such as KRAS, affect their conformational states and interactions with GDP. researchgate.net These simulations can reveal subtle changes in the protein's flexibility and dynamics that influence its binding affinity for GDP. researchgate.net

The table below summarizes the results from a molecular docking study of GDP with different protein structures of Cdc42, highlighting the predicted binding energies. nepjol.inforesearchgate.net

| Protein Data Bank (PDB) ID | Target Protein | Predicted Binding Energy (kcal/mol) | Inhibition Constant (Ki) |

| 1ANO | Cdc42 | -6.8 | 8.52 µM |

| 1A4R | Cdc42 | -7.0 | 5.79 µM |

| 1DOA | Cdc42 | -7.2 | 4.12 µM |

This table presents data from a molecular docking study, showing the predicted binding affinities of this compound (GDP) to different crystal structures of the Cdc42 protein. A more negative binding energy and a lower inhibition constant indicate a stronger predicted interaction.

Biochemical and Biophysical Assays for this compound-Related Processes

Biochemical and biophysical assays are fundamental to experimentally validating and quantifying the interactions and processes involving this compound (GDP). These assays provide crucial data on enzyme kinetics, nucleotide exchange rates, and the real-time dynamics of GDP in cellular environments.

GTPase Activity Assays